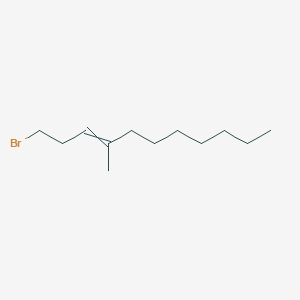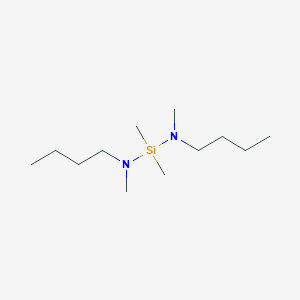
1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an octynyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene typically involves the coupling of an octynyl group with a trifluoromethyl-substituted benzene ring. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structural features allow it to bind to specific receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
1-(Oct-1-YN-1-YL)benzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)benzene: Lacks the octynyl group, affecting its reactivity and applications.
1-(Oct-1-YN-1-YL)-4-(trifluoromethyl)benzene: Positional isomer with the trifluoromethyl group at the para position, leading to variations in reactivity and properties.
Uniqueness: 1-(Oct-1-YN-1-YL)-3-(trifluoromethyl)benzene stands out due to the combination of the octynyl and trifluoromethyl groups, which impart unique chemical reactivity and potential biological activity. The presence of both groups allows for diverse applications in various fields of research.
Properties
CAS No. |
827017-46-9 |
|---|---|
Molecular Formula |
C15H17F3 |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
1-oct-1-ynyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H17F3/c1-2-3-4-5-6-7-9-13-10-8-11-14(12-13)15(16,17)18/h8,10-12H,2-6H2,1H3 |
InChI Key |
WQHTZSJPEZMSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


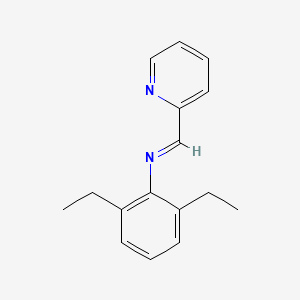
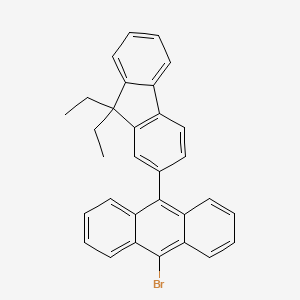
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)
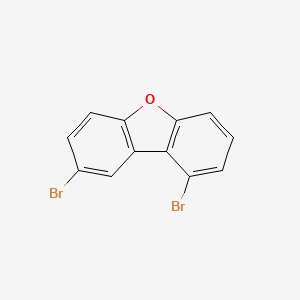
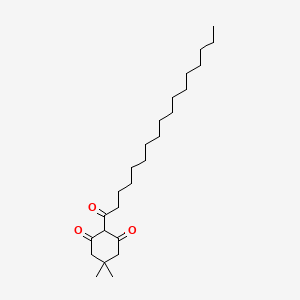
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
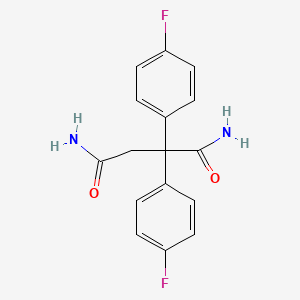
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
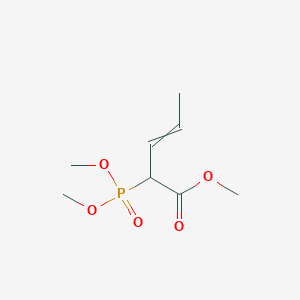
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)

